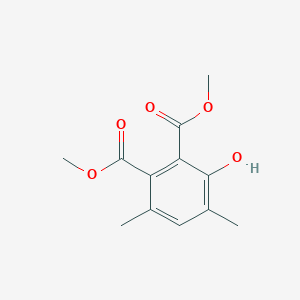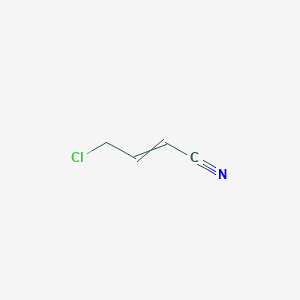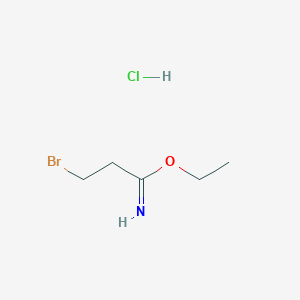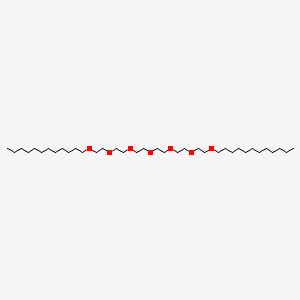![molecular formula C12H13Cl7 B14699294 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 27323-30-4](/img/structure/B14699294.png)
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[221]heptane is a highly chlorinated organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require the use of strong chlorinating agents and controlled environments to ensure the selective introduction of chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialized materials and chemicals, such as pesticides and flame retardants.
Mécanisme D'action
The mechanism by which 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The multiple chlorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Pentachlorophenol: Used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
1,2,3,4,5-Pentachlorocyclopentane: A chlorinated cyclopentane derivative with similar chemical properties.
Uniqueness
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both cyclopropyl and dimethyl groups, which contribute to its distinct reactivity and potential applications. Its high degree of chlorination also sets it apart from other similar compounds, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
27323-30-4 |
|---|---|
Formule moléculaire |
C12H13Cl7 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
1,3,4,5,5-pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H13Cl7/c1-7(2)8(13)4-10(16,11(17,18)5-8)12(7,19)6-3-9(6,14)15/h6H,3-5H2,1-2H3 |
Clé InChI |
PKMVCFWOXKRRDP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CC(C1(C3CC3(Cl)Cl)Cl)(C(C2)(Cl)Cl)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)



![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)




